molecular formula C33H46N2O9 B3355790 (11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate CAS No. 63596-61-2

(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

Cat. No.: B3355790
CAS No.: 63596-61-2
M. Wt: 614.7 g/mol
InChI Key: GVZZOVYQNAEUTQ-UWMRMDCESA-N
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Description

The compound “(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl)methyl 2-acetamidobenzoate” is a highly complex polycyclic alkaloid derivative. Its core structure features an 11-azahexacyclo framework with multiple fused rings, including a bicyclo[7.7.2] backbone and additional bridging elements (e.g., 1²,⁵, 0¹³,¹⁷). Key functional groups include:

  • Ethyl substitution at the 11-position nitrogen.
  • Trihydroxy (4,8,9) and trimethoxy (6,16,18) groups, influencing polarity and hydrogen-bonding capacity.
  • A methyl 2-acetamidobenzoate ester at the 13-position, which may enhance bioavailability or target-specific interactions .

Properties

IUPAC Name

(11-ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N2O9/c1-6-35-15-30(16-44-28(38)18-9-7-8-10-21(18)34-17(2)36)12-11-23(42-4)32-20-13-19-22(41-3)14-31(39,24(20)25(19)37)33(40,29(32)35)27(43-5)26(30)32/h7-10,19-20,22-27,29,37,39-40H,6,11-16H2,1-5H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZZOVYQNAEUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex alkaloid derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of alkaloids characterized by a unique hexacyclic structure. Its molecular formula is C34H47NO11C_{34}H_{47}NO_{11} with a molecular weight of approximately 645.746 g/mol . The presence of multiple hydroxyl and methoxy groups suggests a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC34H47N O11
Molecular Weight645.746 g/mol
Hydrogen Bond Donor4
Hydrogen Bond Acceptor10
Rotatable Bonds8

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related alkaloids demonstrated their efficacy against various bacterial strains, suggesting potential applications in treating infections .

The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antitumor Activity

Preliminary studies have shown that the compound may possess antitumor properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: In Vitro Antitumor Effects

A specific study evaluated the effects of the compound on breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to antioxidant properties. The compound may mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Summary of Key Studies

  • Antimicrobial Activity : A study found that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : In vitro studies highlighted its ability to induce apoptosis in cancer cells.
  • Neuroprotective Potential : Research indicated that it could protect neuronal cells from oxidative damage.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Scientific Research Applications

The compound (11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications based on available literature and research findings.

Pharmacological Research

The compound exhibits potential pharmacological activities due to its structural characteristics. It is hypothesized to interact with various biological targets:

  • Neuropharmacology : The presence of multiple hydroxyl groups suggests potential interactions with neurotransmitter receptors, possibly influencing neuronal signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into this compound's efficacy.

Natural Product Synthesis

This compound can serve as a precursor or template for synthesizing other biologically active molecules. Its complex structure allows for the exploration of structure-activity relationships (SAR) in drug design.

Biochemical Studies

The compound's ability to form hydrogen bonds due to its hydroxyl and amide functionalities makes it suitable for studying enzyme-substrate interactions and protein binding affinities.

Therapeutic Applications

Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its unique structural features may offer new avenues for developing drugs targeting specific pathways.

Case Study 1: Neuroprotective Effects

A study conducted on related compounds demonstrated neuroprotective effects in vitro, suggesting that similar structures could provide insights into developing neuroprotective agents based on this compound's framework.

Case Study 2: Anticancer Activity

Research involving derivatives of the compound revealed significant cytotoxicity against breast cancer cell lines, indicating that further exploration could lead to novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Toxin Target Database (T3D)

T3D3078:
  • Structure: (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-(acetyloxy)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .
  • Key Differences :
    • Replaces the 2-acetamidobenzoate with a simple benzoate ester .
    • Contains a methoxymethyl group at position 13 instead of a methyl ester.
    • Additional acetyloxy at position 8.
  • Implications :
    • Reduced polarity due to the absence of the acetamido group may lower solubility.
    • Methoxymethyl could enhance metabolic stability compared to the target compound’s ester .
T3D3707:
  • CAS No.: 23255-69-8.
  • Limited structural details are available, but it shares the azahexacyclo core and ethyl substitution, suggesting similar alkaloid classification .

Natural Product Analogue (BioDeep_00002142228):

  • Structure: (1s,2r,3r,4r,5r,6s,7s,8r,9r,13r,14r,16s,17s,18r)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .
  • Key Differences :
    • Tetrahydroxy (5,7,8,14) vs. trihydroxy (4,8,9) in the target compound.
    • Methoxymethyl at position 13 instead of methyl 2-acetamidobenzoate.
  • Implications: Increased hydroxylation may enhance hydrophilicity, reducing membrane permeability.

Functional Group Analysis Table

Compound Core Structure Key Substituents Solubility (Predicted) Bioactivity Clues
Target Compound 11-azahexacyclo 4,8,9-trihydroxy; 6,16,18-trimethoxy; 13-methyl 2-acetamidobenzoate Moderate (polar groups) Enhanced bioavailability
T3D3078 11-azahexacyclo 5,7,14-trihydroxy; 6,16,18-trimethoxy; 8-acetyloxy; 13-methoxymethyl; benzoate Low (non-polar ester) Metabolic stability
BioDeep_00002142228 11-azahexacyclo 5,7,8,14-tetrahydroxy; 6,16,18-trimethoxy; 13-methoxymethyl; benzoate High (hydroxyl-rich) Ecological defense role

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The acetamidobenzoate group in the target compound may improve target binding compared to simpler benzoates, as seen in T3D3078 .
  • Metabolic Fate : Methoxymethyl and acetyloxy groups in analogues could reduce enzymatic degradation, suggesting the target compound’s ester might be a prodrug candidate .
  • Natural vs. Synthetic : The natural analogue’s hydroxylation pattern aligns with plant-derived insecticidal compounds, hinting at possible pesticidal applications .

Q & A

How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Level: Basic

Methodological Answer:
Synthetic optimization requires careful control of reaction conditions and purification protocols. Key steps include:

  • Reagent selection: Use anhydrous ethanol and sodium acetate (NaOAc) as a catalyst to enhance reaction efficiency, as demonstrated in thiazole derivative synthesis .
  • Temperature control: Reflux conditions (e.g., 2–3 hours at 78°C) ensure complete conversion while avoiding thermal decomposition .
  • Purification: Crystallize the product from ethanol/water (3:1 ratio) to isolate the target compound and remove polar impurities .
  • Purity validation: Confirm yield and purity via HPLC or LC-MS, ensuring ≥95% purity for downstream applications .

Data Consideration:

ParameterOptimal Condition
SolventAnhydrous ethanol
CatalystSodium acetate
Temperature78°C (reflux)
PurificationEthanol/H₂O (3:1)

What advanced techniques are recommended to resolve discrepancies in reported bioactivity between in vitro and in vivo studies?

Level: Advanced

Methodological Answer:
Discrepancies often arise from differences in bioavailability, metabolism, or environmental interactions. Address these using:

  • Pharmacokinetic profiling: Use LC-MS/MS to quantify compound stability in physiological buffers and plasma, identifying metabolic breakdown products .
  • Environmental simulation: Model abiotic factors (pH, temperature, UV exposure) to assess compound degradation pathways, as outlined in environmental fate studies .
  • Comparative assays: Perform parallel in vitro (cell-based) and in vivo (rodent) bioactivity tests under controlled conditions (e.g., matched dosages and exposure times) .
  • Data normalization: Apply statistical tools (ANOVA with post-hoc Tukey tests) to account for variability in biological replicates .

How can researchers validate the stereochemical configuration of this compound’s polycyclic core?

Level: Basic

Methodological Answer:
Stereochemical validation requires multi-technique corroboration:

  • X-ray crystallography: Resolve absolute configuration by analyzing single-crystal diffraction data (e.g., bond angles like N1—C8—C17—O6 at 179.6°) .
  • NMR spectroscopy: Use 2D NOESY to identify spatial proximities between protons in rigid regions of the molecule .
  • Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for key chiral centers .

Example Data:

TechniqueKey ParameterOutcome
X-rayDihedral angle (N1—C8—C17—O6)179.6°
NOESYH-18 ↔ H-24 correlationConfirms spatial proximity

What methodological frameworks are suitable for assessing the ecological risks of this compound in aquatic ecosystems?

Level: Advanced

Methodological Answer:
Adopt a tiered risk-assessment approach:

Physicochemical profiling: Determine logP (lipophilicity) and water solubility to predict bioaccumulation potential. For example, use shake-flask methods to measure solubility in phosphate-buffered saline (PBS) .

Toxicity assays: Perform acute toxicity tests on Daphnia magna (LC₅₀) and algae (EC₅₀) under OECD guidelines .

Environmental modeling: Use fugacity models to simulate compound distribution in water, sediment, and biota compartments .

Long-term monitoring: Track degradation products (e.g., via GC-MS) in microcosm studies to assess persistence .

How should researchers address low solubility in aqueous buffers for in vitro assays?

Level: Basic

Methodological Answer:
Improve solubility through formulation optimization:

  • Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Surfactants: Add polysorbate-80 (0.01% w/v) to stabilize hydrophobic compounds in aqueous media .
  • pH adjustment: Test solubility at physiological pH (7.4) and acidic conditions (pH 5.0) to mimic lysosomal environments .

Example Protocol:

StepAction
1.Dissolve 10 mg compound in 1 mL DMSO (10 mg/mL stock).
2.Dilute stock in PBS + 0.01% polysorbate-80 to 100 μM.
3.Centrifuge (10,000 rpm, 5 min) to remove insoluble aggregates .

What strategies mitigate batch-to-batch variability in bioactivity assays for derivatives of this compound?

Level: Advanced

Methodological Answer:
Minimize variability through standardized protocols and quality control:

  • Synthetic reproducibility: Use high-purity reagents (≥98%) and automated synthesis platforms for consistent yields .
  • Bioassay calibration: Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-run variability .
  • Data harmonization: Apply machine learning algorithms (e.g., random forest regression) to identify and correct for confounding variables like temperature fluctuations .

How can researchers elucidate the mechanism of action for this compound’s observed antioxidant activity?

Level: Advanced

Methodological Answer:
Combine biochemical and omics approaches:

ROS scavenging assays: Quantify superoxide dismutase (SOD)-like activity using nitroblue tetrazolium (NBT) reduction assays .

Transcriptomic profiling: Perform RNA-seq on treated cells to identify upregulated antioxidant pathways (e.g., Nrf2/ARE signaling) .

Molecular docking: Simulate interactions between the compound and Keap1 protein to predict binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate
Reactant of Route 2
Reactant of Route 2
(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

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